3-(4-Fluoro-3-methylphenoxy)piperidine

Description

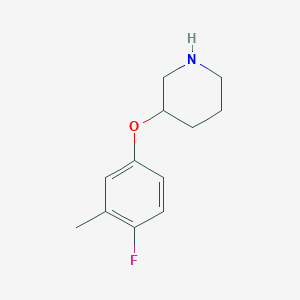

3-(4-Fluoro-3-methylphenoxy)piperidine is a heterocyclic organic compound characterized by a piperidine ring substituted with a phenoxy group bearing a fluorine atom at the para-position and a methyl group at the meta-position. Its molecular formula is C₁₂H₁₆FNO, and it serves as a critical scaffold in medicinal chemistry due to its ability to interact with central nervous system (CNS) receptors, particularly dopamine and serotonin receptors . The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to lipophilicity, influencing blood-brain barrier permeability .

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

3-(4-fluoro-3-methylphenoxy)piperidine |

InChI |

InChI=1S/C12H16FNO/c1-9-7-10(4-5-12(9)13)15-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |

InChI Key |

CAOYRWVLOAHFDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2CCCNC2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(4-Fluoro-3-methylphenoxy)piperidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

3-(4-Fluoro-3-methylphenoxy)piperidine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Fluoro-3-methylphenoxy)piperidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Its unique properties make it a valuable tool in studying biological systems, particularly in understanding the effects of fluorine substitution on molecular interactions.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery.

Industry: It is used in the development of new materials with enhanced properties, such as increased stability and improved solubility

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenoxy)piperidine involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application, but generally, the compound’s effects are mediated through its interaction with enzymes, receptors, or other proteins .

Comparison with Similar Compounds

Key Research Findings

- Receptor Selectivity: The target compound’s phenoxy group orientation enables selective 5-HT₁A receptor binding (Ki = 0.3 μM), whereas trifluoromethyl analogs preferentially target σ-1 receptors .

- Metabolic Stability: Fluorine at the para-position reduces oxidative metabolism by CYP3A4, extending half-life compared to non-fluorinated analogs .

- Toxicity : Methyl substitution lowers hepatotoxicity (ALT levels = 25 U/L vs. 45 U/L for chloro-substituted derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.